molecular formula C15H28O3 B2703511 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid CAS No. 859112-15-5

3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid

Cat. No. B2703511
CAS RN: 859112-15-5
M. Wt: 256.386
InChI Key: CGFDHQZQOJIQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid” is a complex organic molecule. It contains a tetrahydropyran ring, which is a six-membered cyclic ether. This is a common motif in many natural products .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydropyran ring, along with a long carbon chain (heptanoic acid). The tetrahydropyran ring is a type of ether, and ethers in general are characterized by their resistance to reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the carboxylic acid could confer acidity to the compound. The ether and alkyl chains could influence its solubility .

Scientific Research Applications

Synthetic Methodologies and Transformations

  • Synthesis of N-Substituted Derivatives : The acid-catalyzed reactions of certain bicyclo compounds with amino acid derivatives and pyrazolidin-3-ones have led to the synthesis of substitution products with yields ranging from 40-83%. These processes exemplify the versatility of related chemical structures in synthetic organic chemistry, showcasing transformations that yield compounds with potential applications in medicinal chemistry and materials science (Grošelj et al., 2006).

  • Characterization of C–H Group Acidity : Research into the crystal structures of various methyl-substituted pyrazines has provided insights into the nature of C–H···N interactions, a fundamental aspect of molecular recognition and self-assembly in chemical systems. This research contributes to the understanding of molecular electronics and sensor design by elucidating the influence of C–H group acidity on supramolecular interactions (Thalladi et al., 2000).

  • Cytotoxic Activity of Carboxamide Derivatives : The synthesis of carboxamide derivatives from specific quinoline diones has shown significant cytotoxicity against various cancer cell lines. This work underscores the potential of structurally similar compounds to 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanoic acid in contributing to the development of new anticancer agents (Deady et al., 2003).

Novel Chemical Reactions and Applications

  • Novel Synthesis Approaches : Innovative synthetic pathways have been developed for creating compounds with a tetrahydropyran ring, derived from 6-methyl-5-hepten-2-one. These methods are crucial for the development of new organic materials with potential applications in fragrance, flavoring, and as intermediates in pharmaceutical synthesis (Hanzawa et al., 2012).

  • Multicomponent Molecular Solids Formation : Research into the formation of novel crystals through strong hydrogen bonds and weak intermolecular interactions provides insights into the design of energetic materials and the development of new pharmaceutical cocrystals. These findings highlight the importance of molecular design in materials science and engineering (Wang et al., 2014).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve studying its biological activity, if any is suspected .

properties

IUPAC Name

3-(2,2-dimethyloxan-4-yl)-6-methylheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c1-11(2)5-6-12(9-14(16)17)13-7-8-18-15(3,4)10-13/h11-13H,5-10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFDHQZQOJIQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(CC(=O)O)C1CCOC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.